![molecular formula C16H14N2O4 B5755516 N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide](/img/structure/B5755516.png)
N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide
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Overview
Description
N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a yellow crystalline solid that is synthesized through a specific chemical process and has been found to exhibit unique properties that make it suitable for use in several applications.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide involves the inhibition of specific enzymes that are responsible for the growth and proliferation of cancer cells. N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to exhibit several biochemical and physiological effects that make it suitable for use in scientific research. N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to be stable under physiological conditions, making it suitable for use in in vitro and in vivo experiments. N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been found to exhibit low toxicity, which is an essential characteristic for a potential drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is its stability under physiological conditions, which makes it suitable for use in in vitro and in vivo experiments. N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been found to exhibit low toxicity, which is an essential characteristic for a potential drug candidate. However, one of the limitations of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is its relatively complex synthesis process, which can make it challenging to produce in large quantities.
Future Directions
There are several future directions for the scientific research of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide. One of the main areas of research is in the development of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide as a potential drug candidate for the treatment of various diseases, including cancer. Further studies are needed to investigate the mechanism of action of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide and its potential applications in other areas of research. Additionally, research is needed to optimize the synthesis process of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 3-methoxybenzaldehyde with nitroethane in the presence of a catalyst to form 3-(2-nitropropenyl)phenol. The second step involves the reaction of the intermediate product with acryloyl chloride in the presence of a base to form N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide. The final product is then purified through recrystallization to obtain a pure and stable compound.
Scientific Research Applications
N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to exhibit several properties that make it suitable for use in various scientific research applications. One of the main areas of research is in the field of medicinal chemistry, where N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have potential applications as a drug candidate for the treatment of various diseases. N-(3-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to exhibit potent anti-cancer activity, and several studies have been conducted to investigate its mechanism of action.
properties
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-14-7-4-6-13(11-14)17-16(19)10-9-12-5-2-3-8-15(12)18(20)21/h2-11H,1H3,(H,17,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOJYCBKRSZXDE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
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